BenchChemオンラインストアへようこそ!

2-(2-(4-Fluorobenzyl)phenyl)acetic acid

Process Chemistry Pharmaceutical Intermediate Synthesis Industrial Scale-Up

This fluorinated arylacetic acid derivative features a unique ortho-substituted 4-fluorobenzyl moiety that imparts distinct steric and electronic properties essential for COX enzyme SAR studies. Unlike generic phenylacetic acid analogs, it is a key intermediate in the patented, industrially scalable synthesis of fenbufen-related NSAID candidates (US20070213556A1). Its enhanced lipophilicity also makes it a privileged fragment for designing CNS-penetrant anti-inflammatory agents. Essential for medicinal chemistry programs pursuing novel, patentable arylacetic acid leads. Choose this compound for reliable, cost-effective multi-kilogram supply.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 543741-43-1
Cat. No. B3144108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(4-Fluorobenzyl)phenyl)acetic acid
CAS543741-43-1
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=CC=C(C=C2)F)CC(=O)O
InChIInChI=1S/C15H13FO2/c16-14-7-5-11(6-8-14)9-12-3-1-2-4-13(12)10-15(17)18/h1-8H,9-10H2,(H,17,18)
InChIKeySUIOLLGUOHLBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(4-Fluorobenzyl)phenyl)acetic acid (CAS 543741-43-1): A Specialized Arylacetic Acid Building Block for NSAID Synthesis and Medicinal Chemistry Research


2-(2-(4-Fluorobenzyl)phenyl)acetic acid (CAS 543741-43-1) is a fluorinated arylacetic acid derivative with the molecular formula C15H13FO2 and a molecular weight of approximately 244.26 g/mol . Structurally, it features a phenylacetic acid core substituted at the ortho-position with a 4-fluorobenzyl group, distinguishing it from simpler phenylacetic acid analogs [1]. This compound is primarily utilized as a key synthetic intermediate in the development of non-steroidal anti-inflammatory drug (NSAID) candidates, particularly those targeting cyclooxygenase (COX) enzymes, and is employed in structure-activity relationship (SAR) studies within medicinal chemistry programs .

Why 2-(2-(4-Fluorobenzyl)phenyl)acetic acid Cannot Be Replaced by Generic Phenylacetic Acid or Simple 4-Fluorophenylacetic Acid in Advanced NSAID and SAR Programs


Substituting 2-(2-(4-Fluorobenzyl)phenyl)acetic acid with a generic phenylacetic acid or even a simpler 4-fluorophenylacetic acid derivative (CID 9837) is chemically and pharmacologically invalid for advanced research applications [1]. The target compound's unique ortho-substituted 4-fluorobenzyl moiety introduces distinct steric and electronic properties that fundamentally alter its binding interactions with biological targets such as COX enzymes, as evidenced by its application as an intermediate in the synthesis of NSAID analogs related to fenbufen [2]. Furthermore, the compound's specific structural features are critical for the success of patented industrial-scale synthesis processes, such as that described in US20070213556A1, which is not applicable to simpler, commercially ubiquitous analogs [3].

Quantitative Comparative Evidence for 2-(2-(4-Fluorobenzyl)phenyl)acetic acid in Medicinal Chemistry and Chemical Process Research


Industrial-Scale Synthesis: A Patented, High-Yield Process Unavailable for Simple Analogs

2-(2-(4-Fluorobenzyl)phenyl)acetic acid is differentiated by the availability of a patented, industrially scalable synthesis process that is not applicable to generic phenylacetic acid derivatives. This process, detailed in US20070213556A1, provides a specific, optimized route for the compound's production from phthalic anhydride, suitable for industrial scale reactors [1]. This represents a significant procurement advantage over simpler analogs like 4-fluorophenylacetic acid (CAS 405-50-5), for which no such dedicated, scaled process patent exists, and whose synthesis typically relies on more general laboratory methods [2].

Process Chemistry Pharmaceutical Intermediate Synthesis Industrial Scale-Up

Antiproliferative Activity in Cancer Cells: A Distinguishing Feature from Common NSAID Intermediates

Unlike simpler arylacetic acid derivatives such as 4-fluorophenylacetic acid, which lack significant direct anticancer activity, 2-(2-(4-fluorobenzyl)phenyl)acetic acid has been reported to induce apoptosis in MCF-7 breast cancer cells with a measurable IC50 value . This biological activity, although not in the nanomolar range, provides a differentiating functional property that may be relevant for specific research applications focused on apoptosis mechanisms or the development of dual-acting anti-inflammatory/anticancer agents [1]. In contrast, 4-fluorophenylacetic acid (CAS 405-50-5) is not known to exhibit such cytotoxicity, as its biological profile is limited to being a simple metabolite or synthetic intermediate .

Cancer Research Apoptosis Cytotoxicity

Structural Differentiation: Ortho-Substitution Pattern Enables Unique SAR Exploration Not Possible with Simpler Analogs

The ortho-substituted 4-fluorobenzyl group of the target compound is a critical structural differentiator from common NSAID scaffolds like diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid) and lumiracoxib (2-[(2-chloro-6-fluorophenyl)amino]-5-methylphenylacetic acid) [1]. While diclofenac and lumiracoxib feature an aniline nitrogen bridge, 2-(2-(4-fluorobenzyl)phenyl)acetic acid possesses a direct carbon-carbon bond between the phenylacetic acid core and the fluorobenzyl group . This distinct connectivity alters the compound's conformational flexibility and electronic distribution, making it a valuable tool for SAR studies aimed at optimizing COX-2 selectivity or reducing off-target effects that are inherent to the anilinoarylacetic acid class [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry NSAID Design

Physical-Chemical Profile: Aromatic Halogenation Confers Enhanced Lipophilicity for Membrane Permeability Studies

The presence of the 4-fluorobenzyl substituent increases the lipophilicity of the compound relative to the unsubstituted phenylacetic acid, a critical parameter for drug design . While no experimental LogP value is available in authoritative databases for this specific compound, its structure contains a fluorinated aromatic ring and an additional phenyl ring, which are known to increase lipophilicity compared to simpler phenylacetic acids (e.g., phenylacetic acid LogP approx. 1.41) [1]. This enhanced lipophilicity is a quantifiable differentiator for researchers optimizing membrane permeability and blood-brain barrier penetration in early-stage drug discovery, a property that is substantially lower in the non-fluorinated, non-benzylated phenylacetic acid comparator .

Lipophilicity ADME Properties Physicochemical Characterization

Recommended Application Scenarios for 2-(2-(4-Fluorobenzyl)phenyl)acetic acid Based on Verified Evidence


Large-Scale Synthesis of NSAID Intermediates and Analogs

This compound is optimally utilized as a key starting material in the multi-kilogram synthesis of novel NSAID candidates, leveraging the patented, industrially scalable process described in US20070213556A1. The availability of this dedicated synthesis route ensures a reliable and cost-effective supply chain, making it a strategic procurement choice for pharmaceutical development programs aiming to produce arylacetic acid-based drug candidates at scale [1].

Structure-Activity Relationship (SAR) Studies for Next-Generation COX-2 Inhibitors

Medicinal chemistry teams exploring non-anilinoarylacetic acid scaffolds for COX-2 inhibition should prioritize this compound for SAR expansion. Its unique ortho-substituted 4-fluorobenzyl moiety provides a distinct chemical space to investigate binding interactions and selectivity profiles that are inaccessible with standard diclofenac or lumiracoxib analogs, facilitating the discovery of novel, patentable lead series [2].

Dual-Activity Compound Design: Combining Anti-inflammatory and Antiproliferative Properties

Researchers aiming to design hybrid molecules with both anti-inflammatory and anticancer activities can utilize 2-(2-(4-fluorobenzyl)phenyl)acetic acid as a foundational building block. Its reported ability to induce apoptosis in MCF-7 cells at a concentration of ~225 µM provides a starting point for further medicinal chemistry optimization to enhance potency while retaining the anti-inflammatory potential inherent to the arylacetic acid pharmacophore .

Development of Lipophilic Probes for CNS-Penetrant NSAID Research

For programs focused on central nervous system (CNS) penetration of anti-inflammatory agents, this compound's enhanced lipophilicity due to its fluorinated benzyl substituent makes it a superior fragment for constructing potential blood-brain barrier permeable candidates compared to simpler, less lipophilic phenylacetic acid derivatives .

Quote Request

Request a Quote for 2-(2-(4-Fluorobenzyl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.